2,6-Dibromo-4-methylphenol

Description

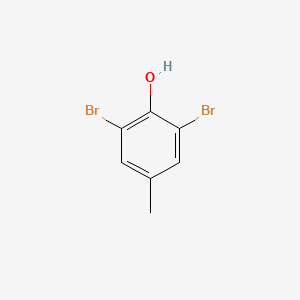

Structure

2D Structure

Properties

IUPAC Name |

2,6-dibromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGPGTJKHFAYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179062 | |

| Record name | p-Cresol, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-14-6 | |

| Record name | 2,6-Dibromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cresol, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2AC6DDV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Halogenated Phenols: A Case Study on 2,6-Dibromophenol

A Note to the Reader: While the initial focus of this guide was the crystal structure of 2,6-Dibromo-4-methylphenol, an exhaustive search of publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for this specific compound. Therefore, to provide a comprehensive and technically detailed guide that fulfills the core requirements of the prompt, we will pivot to a closely related and structurally characterized molecule: 2,6-dibromophenol . The principles of synthesis, crystallization, X-ray diffraction, and structural analysis detailed herein are directly applicable to this compound and other halogenated phenols, making 2,6-dibromophenol an excellent and illustrative case study.

Introduction

Halogenated phenols are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and environmental science. Their unique electronic and steric properties, imparted by the halogen substituents, influence their chemical reactivity, biological activity, and supramolecular assembly in the solid state. The precise arrangement of molecules in a crystal lattice, known as the crystal structure, governs the macroscopic properties of a material, including its melting point, solubility, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for the rational design of new drugs and functional materials.

This technical guide provides a detailed exploration of the crystal structure analysis of halogenated phenols, using 2,6-dibromophenol as a primary example. We will delve into the synthesis and crystallization of the target compound, the principles and a detailed protocol for single-crystal X-ray diffraction, and a comprehensive analysis of the resulting crystal structure, with a particular focus on the interplay of intermolecular forces such as hydrogen and halogen bonds.

Synthesis and Crystallization of Halogenated Phenols

The synthesis of 2,6-dibromophenol and its analogue, this compound, typically involves the electrophilic bromination of the corresponding phenol. The hydroxyl group is a strongly activating ortho-, para-director, making the reaction facile.

Synthesis of this compound

A common method for the preparation of this compound involves the direct bromination of 4-methylphenol (p-cresol). The reaction is typically carried out in a suitable solvent, such as chloroform or acetic acid, with the slow addition of bromine.

Reaction:

The product can then be purified by recrystallization to obtain single crystals suitable for X-ray diffraction.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray crystal structure determination.[1] For compounds like 2,6-dibromophenol, slow evaporation of a saturated solution is a common and effective technique. Hexane has been successfully used to grow single crystals of 2,6-dibromophenol at low temperatures (-30 °C).[1] The choice of solvent is crucial and is often determined empirically. A good solvent for crystallization should dissolve the compound moderately at a higher temperature and sparingly at a lower temperature.

Single-Crystal X-ray Diffraction: A Detailed Protocol

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The overall workflow for crystal structure determination can be summarized as follows:

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope. The crystal should be free of cracks and other defects. It is then mounted on a goniometer head using a cryoprotectant to prevent damage from the X-ray beam.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction images are processed to determine the intensity and position of each reflection. This data is then used to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. Computational methods, such as direct methods or Patterson methods, are used to generate an initial model of the crystal structure. This model is then refined against the experimental data to improve the atomic positions and other parameters, leading to a final, accurate crystal structure.

Crystal Structure Analysis of 2,6-Dibromophenol

The crystal structure of 2,6-dibromophenol has been determined and provides valuable insights into the interplay of intermolecular forces in halogenated phenols.[1]

Crystallographic Data

The key crystallographic data for 2,6-dibromophenol are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₄Br₂O |

| Formula Weight | 251.90 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 5.039(2) Å |

| b | 13.065(4) Å |

| c | 13.313(4) Å |

| α, β, γ | 90° |

| Volume | 876.1(5) ų |

| Z | 4 |

Data obtained from a representative study on 2,6-dihalogenated phenols.[1]

Molecular Structure

The molecule of 2,6-dibromophenol is essentially planar, with the hydroxyl group and the two bromine atoms attached to the benzene ring.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 2,6-dibromophenol is dominated by a combination of hydrogen bonds and halogen bonds, which organize the molecules into a three-dimensional network.

-

Hydrogen Bonding: The most prominent intermolecular interaction is the O-H···O hydrogen bond, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule. This interaction is a key factor in the formation of chains or ribbons of molecules within the crystal lattice.[1]

-

Halogen Bonding: In addition to hydrogen bonding, type II Br···Br interactions play a significant role in the crystal packing.[1] A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. These interactions, along with π-stacking, contribute to the overall stability of the crystal structure.

The interplay between these directional interactions dictates the final crystal packing and, consequently, the material's properties. In 2,6-dibromophenol, the halogen-halogen interactions are a particularly important directional and attractive force.[1]

Conclusion

The crystal structure analysis of halogenated phenols, exemplified by 2,6-dibromophenol, provides fundamental insights into their solid-state behavior. The combination of strong hydrogen bonds and directional halogen bonds leads to robust and predictable supramolecular architectures. This knowledge is invaluable for the design of new pharmaceutical cocrystals, where modifying the crystal structure can enhance properties like solubility and bioavailability, and for the engineering of novel organic materials with tailored electronic and optical properties. The detailed experimental and analytical framework presented in this guide serves as a valuable resource for researchers and professionals working in drug development and materials science.

References

biological activity screening of 2,6-Dibromo-4-methylphenol derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 2,6-Dibromo-4-methylphenol Derivatives

Introduction: Unveiling the Potential of Marine-Derived Bromophenols

Phenolic compounds are a cornerstone of natural product chemistry, renowned for their vast structural diversity and significant biological activities. Within this class, bromophenols—phenolic compounds bearing one or more bromine atoms—have emerged as a particularly intriguing subgroup. Predominantly isolated from marine sources like red algae, these metabolites are synthesized via bromoperoxidase-mediated reactions and exhibit a wide spectrum of bioactivities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects.[1][2] The core structure, this compound, and its derivatives represent a promising scaffold for drug discovery. Their unique electronic and lipophilic properties, conferred by the bromine substituents, often translate into enhanced potency and novel mechanisms of action.

This guide provides a comprehensive framework for the systematic biological activity screening of this compound derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively explore the therapeutic potential of this fascinating class of compounds.

Chapter 1: Foundational Workflow for Bioactivity Screening

A logical, tiered approach is essential for efficiently screening a library of novel derivatives. This ensures that resources are focused on the most promising candidates and that comprehensive data is collected in a systematic manner. The initial phase involves broad-spectrum assays to identify general activities, followed by more specific, mechanism-focused secondary assays for lead compounds.

Caption: A tiered workflow for screening this compound derivatives.

Chapter 2: Antioxidant Activity Evaluation

Scientific Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammation.[2] Phenolic compounds, including bromophenols, are excellent antioxidants primarily due to their hydrogen-donating hydroxyl groups, which can stabilize free radicals. The number and position of both hydroxyl and bromine substituents can significantly influence this activity.[1][2]

Key Assays for Antioxidant Screening

A combination of assays is recommended to obtain a comprehensive antioxidant profile, as different assays reflect different mechanisms of action (e.g., hydrogen atom transfer vs. single electron transfer).

-

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.[1][3]

-

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to DPPH but versatile in that it can be used for both hydrophilic and lipophilic compounds.[3][4]

-

Reducing Power Assays (FRAP, CUPRAC): These assays measure the ability of a compound to donate an electron and reduce a metal ion (Fe³⁺ in FRAP, Cu²⁺ in CUPRAC).[3][4]

-

Cellular Antioxidant Activity (CAA) Assay: A more biologically relevant assay that measures antioxidant activity within a cell line, accounting for factors like cell uptake and metabolism.[1]

Caption: Principle of the DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Activity

-

Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it to the non-radical form, DPPH-H. This reaction is visually monitored by the disappearance of the purple color of DPPH•, measured spectrophotometrically at ~517 nm.

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in methanol in a 96-well plate.

-

Add a fixed volume of DPPH• solution to each well. A typical final volume might be 200 µL.

-

Include a blank control (methanol only) and a negative control (methanol + DPPH• solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals) from the dose-response curve. A lower IC₅₀ indicates higher antioxidant activity.

-

Comparative Antioxidant Data for Bromophenol Derivatives

| Compound | DPPH Radical Scavenging (IC₅₀) | ABTS Radical Scavenging (IC₅₀) | Reference |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 19.84 µM | - | [5] |

| Derivative 1.18 (four hydroxyl groups) | 6.8 µM | - | [2] |

| Derivative 1.19 (four hydroxyl groups) | 6.1 µM | - | [2] |

| Derivative 1.17 (one hydroxyl group) | 35.8 µM | - | [2] |

Note: Data is compiled from various studies for illustrative purposes. Direct comparison requires standardized assay conditions.

Chapter 3: Anticancer Activity Screening

Scientific Rationale: The search for novel anticancer agents is a global priority. Many natural products, including bromophenols, have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[2][6][7] The mechanism can be multifaceted, ranging from the scavenging of ROS that contribute to carcinogenesis to direct interaction with cellular pathways controlling cell growth and survival.[2][6][8] Screening against a panel of cancer cell lines is the first step in identifying potential therapeutic candidates.

Protocol: MTT Cell Viability Assay

-

Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., K562 (leukemia), MCF-7 (breast), HeLa (cervical)).[2][6][7]

-

Normal (non-cancerous) cell line for selectivity testing (e.g., HaCaT keratinocytes).[6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Test compound stock solutions (sterile-filtered).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against compound concentration to determine the IC₅₀ value (concentration that inhibits cell growth by 50%). High potency and selectivity (a much higher IC₅₀ for normal cells than cancer cells) are desired.

-

Secondary Assays for Mechanism of Action

If a compound shows potent and selective cytotoxicity, follow-up assays are crucial to determine how it kills the cancer cells.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

-

Cell Cycle Analysis: Determines if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which can indicate interference with DNA replication or mitosis.[6]

-

Western Blotting: Used to measure changes in the expression levels of key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) or survival signaling (e.g., STAT3, Akt).[6][8]

Chapter 4: Antimicrobial Activity Screening

Scientific Rationale: The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), is a severe public health threat.[10][11] Phenolic compounds are known to possess antimicrobial properties, often by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with virulence factors.[12][13] Screening this compound derivatives can identify novel structures capable of overcoming existing resistance mechanisms.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Principle: This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[10][12]

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-)).

-

Bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Test compound stock solutions (sterile-filtered).

-

Positive controls (e.g., Ampicillin, Ciprofloxacin).[14]

-

Sterile 96-well plates.

-

Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard).

-

-

Procedure:

-

Dispense a fixed volume of broth into all wells of a 96-well plate.

-

Create two-fold serial dilutions of the test compounds and controls directly in the plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration at which no turbidity (growth) is observed.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM. Lower values indicate greater potency. Further tests, such as Minimum Bactericidal Concentration (MBC) and anti-biofilm assays, can be performed on promising candidates.[11][15]

Chapter 5: Enzyme Inhibition Assays

Scientific Rationale: Many diseases are driven by the aberrant activity of specific enzymes. Designing molecules that can selectively inhibit these enzymes is a classic drug discovery strategy. Bromophenols have been shown to inhibit several therapeutically relevant enzymes.[4][16][17][18]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary treatment strategy for Alzheimer's disease.[4][17]

-

α-Glucosidase: Inhibition of this enzyme slows carbohydrate digestion and is a therapeutic approach for managing type 2 diabetes.[16]

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, and its inhibition is a target for treating diabetes and obesity.[16][18]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

-

Reagents and Materials:

-

AChE enzyme solution.

-

Phosphate buffer (pH 8.0).

-

DTNB solution.

-

ATCI solution.

-

Test compound solutions.

-

Positive control (e.g., Galantamine or Tacrine).

-

96-well plate and microplate reader.

-

-

Procedure:

-

Add buffer, test compound solution, and AChE enzyme solution to the wells.

-

Pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

Immediately measure the absorbance at 412 nm in kinetic mode for several minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control reaction (no inhibitor).

-

Calculate the IC₅₀ value from the dose-response curve.

-

Comparative Enzyme Inhibition Data for Bromophenol Derivatives

| Target Enzyme | Derivative | Inhibition (IC₅₀ or Kᵢ) | Reference |

| PTP1B | Compound 4g (synthetic) | IC₅₀ = 0.68 µM | [18] |

| PTP1B | Compound from R. confervoides | IC₅₀ = 0.84 µM | [2][16] |

| α-Glucosidase | 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | IC₅₀ = 11 µM | [16] |

| Carbonic Anhydrase I (hCA I) | Compound 14 (synthetic) | Kᵢ = 2.53 nM | [17] |

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds. The screening methodologies outlined in this guide provide a robust and logical pathway for identifying and characterizing novel derivatives with therapeutic potential. Initial broad screening for antioxidant, anticancer, and antimicrobial activities serves to highlight promising candidates, which can then be subjected to more rigorous mechanistic and enzyme-specific assays. Structure-activity relationship (SAR) studies, which correlate specific structural modifications with changes in biological activity, are a critical next step in optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.[2][16] The journey from a marine natural product to a clinical drug is long, but it begins with the systematic and scientifically rigorous screening approach detailed herein.

References

- 1. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]

- 4. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dibromo-4-methylphenol: A Versatile Halogenated Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,6-Dibromo-4-methylphenol in Synthetic Chemistry

This compound, a seemingly straightforward aromatic compound, is a powerful and versatile building block in the arsenal of the modern organic chemist. Its strategic placement of two bromine atoms ortho to a hydroxyl group, combined with a para-methyl substituent, offers a unique combination of reactivity and selectivity. This guide, intended for researchers and professionals in drug development and materials science, will delve into the core applications of this reagent, moving beyond its well-documented antimicrobial properties to explore its utility in sophisticated organic transformations. We will examine its role in palladium-catalyzed cross-coupling reactions, its potential as a monomer for functional polymers, and its application in the synthesis of complex molecular architectures.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 2432-14-6 | [1][2] |

| Molecular Formula | C₇H₆Br₂O | [1][2] |

| Molecular Weight | 265.93 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 49-50 °C | [2] |

| Solubility | Sparingly soluble in water | [1] |

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation[3]. It is harmful if swallowed, in contact with skin, or if inhaled[4]. Chronic effects may be delayed[3]. When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, is essential[2][5]. Work should be conducted in a well-ventilated fume hood. In case of exposure, immediate and thorough washing of the affected area is crucial, and medical attention should be sought[3]. It is also noted to be harmful to aquatic organisms, and appropriate disposal methods should be followed[1].

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 4-methylphenol (p-cresol). The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, bromination occurs at the two available ortho positions.

Typical Experimental Protocol: Bromination of 4-Methylphenol

-

Dissolve 4-methylphenol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Slowly add a solution of bromine (2.0 equivalents) in the same solvent to the stirred solution of 4-methylphenol at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain control.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Power of Two: Applications in Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the phenolic ring are the key to the synthetic utility of this compound. These halogens serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous formation of new carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the ortho-hydroxyl group and the other bromine atom can influence the reactivity and selectivity of these transformations.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis, particularly for the construction of biaryl structures prevalent in pharmaceuticals and organic materials[6]. This compound can undergo mono- or di-arylation, depending on the reaction conditions and stoichiometry of the reagents.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[7]. The presence of a base is crucial for the activation of the organoboron species.

Exemplary Protocol for Mono-arylation:

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the mono-arylated product.

Note: Achieving selective mono-arylation can be challenging and often requires careful optimization of reaction conditions, such as temperature, reaction time, and the nature of the catalyst and base.

Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck-Mizoroki reaction provides a powerful method for the vinylation of aryl halides, leading to the formation of substituted alkenes[8]. This compound can be reacted with various alkenes to introduce vinyl groups at the ortho positions.

Causality in Experimental Choices: The choice of catalyst, base, and solvent is critical in the Heck reaction. Palladium acetate (Pd(OAc)₂) is a common precursor, often used with phosphine ligands to stabilize the active catalytic species. The base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the catalytic cycle[9]. The reaction generally exhibits a high degree of trans-selectivity in the product alkene[10].

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes[11]. This reaction is of great importance in the synthesis of natural products, pharmaceuticals, and advanced materials[11]. This compound can be functionalized with one or two alkynyl groups via this methodology.

Self-Validating Protocol Design: A typical Sonogashira coupling protocol involves a palladium catalyst, a copper(I) co-catalyst (usually CuI), and an amine base (e.g., triethylamine) in a suitable solvent[12]. The copper co-catalyst is believed to facilitate the deprotonation of the alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[12].

A Monomer for Advanced Polymers: Oxidative Polymerization

Phenolic compounds, particularly those with blocked para positions, are precursors to polyphenylene ethers (PPEs) or polyphenylene oxides (PPOs), a class of high-performance thermoplastics with excellent thermal stability, dimensional stability, and dielectric properties[13][14]. While 2,6-dimethylphenol is the most common monomer for commercial PPO production, the use of halogenated phenols like this compound can lead to functionalized PPEs with modified properties.

The oxidative coupling polymerization of 2,6-disubstituted phenols is typically catalyzed by a copper-amine complex in the presence of oxygen. The reaction proceeds through the formation of phenoxy radicals, which then couple to form the polymer chain. The bromine atoms in poly(2,6-dibromo-4-methyl-1,4-phenylene oxide) would offer sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.

Application in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Conclusion: A Building Block of Strategic Importance

This compound is more than just a simple halogenated phenol; it is a strategically designed building block that offers chemists a reliable and versatile platform for the construction of complex molecular architectures. Its two reactive bromine atoms open the door to a wide array of modern synthetic transformations, including powerful palladium-catalyzed cross-coupling reactions. Its potential as a monomer for functional polymers further expands its utility. For researchers and professionals in drug discovery and materials science, a deep understanding of the reactivity and potential of this compound is key to unlocking new synthetic possibilities and accelerating the development of novel molecules with desired functions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Palladium‐Catalyzed Vinylation of Organic Halides [impactio.com]

- 7. scbt.com [scbt.com]

- 8. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. ijnc.ir [ijnc.ir]

- 12. promerus.com [promerus.com]

- 13. Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Environmental Fate and Degradation of 2,6-Dibromo-4-methylphenol

This guide provides a comprehensive technical overview of the environmental fate and degradation of 2,6-Dibromo-4-methylphenol (DBMP), a compound of increasing environmental interest. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicological profile of DBMP. Through a detailed examination of experimental data and methodologies, this guide aims to provide a foundational understanding for future research and risk assessment.

Introduction and Physicochemical Profile

This compound (CAS No. 2432-14-6), also known as 2,6-dibromo-p-cresol, is a halogenated aromatic compound.[1][2] Its chemical structure, featuring a phenol ring substituted with two bromine atoms and a methyl group, imparts specific properties that dictate its environmental behavior.[3] It is primarily used as a preservative and antiseptic due to its antimicrobial properties, which inhibit the growth of bacteria and fungi.[3] Understanding its fundamental physicochemical characteristics is paramount to predicting its distribution and persistence in various environmental compartments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₆Br₂O | [3][4] |

| Molecular Weight | 265.93 g/mol | [2][4] |

| Appearance | White to gray or slightly yellow crystalline powder | [1][3] |

| Melting Point | 49-50 °C | [2] |

| Water Solubility | Sparingly soluble | [3] |

| Stability | Stable at room temperature in closed containers | [1][3] |

The limited water solubility of DBMP suggests its potential for partitioning into soil, sediment, and biota, while its stability under normal conditions indicates a degree of environmental persistence.

Abiotic Degradation Pathways

The environmental degradation of DBMP can occur through various abiotic processes, primarily driven by light and chemical reactions. These pathways are crucial in determining the compound's half-life in the environment.

Photodegradation

Photodegradation, or photolysis, is a significant abiotic pathway for the breakdown of DBMP in the presence of light.

Direct exposure to sunlight can induce the degradation of DBMP. The presence of bromine substituents on the phenol ring facilitates this process.[5] Studies have shown that direct photolysis can lead to approximately 50% degradation of DBMP in aqueous solutions over a 60-minute period.[5]

The efficiency of photodegradation can be significantly enhanced through photocatalysis. The use of catalysts like magnetite (Fe₃O₄) has demonstrated a remarkable increase in the degradation rate of DBMP, achieving up to 98% removal in 60 minutes.[5] This process is believed to follow a mixed reduction-oxidation mechanism where DBMP molecules interact with the magnetite surface, facilitating reactions with available electrons and leading to the release of bromide ions.[]

This compound has also been identified as a degradation by-product of the more complex brominated flame retardant, 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), during its photocatalytic degradation.[7][8]

Experimental Protocol: Photocatalytic Degradation of this compound

This protocol outlines a typical laboratory setup for assessing the photocatalytic degradation of DBMP using a magnetite catalyst.

1. Materials and Reagents:

-

This compound (97% purity)[5]

-

Magnetite (Fe₃O₄) catalyst (e.g., M1 or M2 as described in the source literature)[5]

-

Aqueous solution of DBMP at a known concentration

-

Photoreactor equipped with a suitable light source (e.g., UV lamp)

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for analysis

2. Procedure:

-

Prepare a stock solution of DBMP in a suitable solvent and dilute to the desired experimental concentration in deionized water.

-

Add the magnetite catalyst to the DBMP solution in the photoreactor.

-

Continuously stir the suspension to ensure homogeneity.

-

Initiate the photocatalytic reaction by turning on the light source.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Filter the samples to remove the catalyst particles.

-

Analyze the concentration of DBMP in the filtrate using HPLC to determine the degradation rate.

Ozonolysis

Ozonolysis is another advanced oxidation process that has been investigated for the degradation of phenolic compounds. While studies have shown that ozonolysis can degrade DBMP, its efficiency is generally lower compared to photocatalysis with magnetite.[5][7]

Biotic Degradation Pathways

The microbial breakdown of organic compounds is a critical component of their environmental fate. While direct studies on the microbial degradation of this compound are limited, research on analogous brominated and phenolic compounds provides significant insights into potential pathways.

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize brominated phenols as a source of carbon and energy. The initial step often involves an oxidative attack on the aromatic ring.

-

Evidence from Similar Compounds: A strain of Cupriavidus sp. has been shown to degrade 2,6-dibromo-4-nitrophenol through sequential denitration and debromination, initiated by a monooxygenase.[9][10] This suggests that similar enzymatic machinery could potentially act on DBMP. Furthermore, an Ochrobactrum species is capable of degrading 2,4,6-tribromophenol via sequential reductive debromination.[11] The degradation of phenolic compounds by various bacteria and fungi is a well-documented process.[12][13][14]

Anaerobic Biodegradation

In anoxic environments, the biodegradation of halogenated compounds often proceeds through reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. While no specific studies on the anaerobic degradation of DBMP were identified, this pathway is a common fate for many brominated flame retardants.[15]

Diagram: Postulated Aerobic Biodegradation Pathway of this compound

Caption: Postulated aerobic biodegradation pathway of DBMP.

Environmental Fate, Bioaccumulation, and Ecotoxicity

The ultimate environmental fate of DBMP is governed by the interplay of its physicochemical properties and the degradation processes it undergoes.

Environmental Distribution

Due to its low water solubility, DBMP is expected to partition from the aqueous phase into soil and sediment. Its stability suggests that it may persist in these compartments until degraded.

Bioaccumulation

Ecotoxicity

This compound is considered harmful to aquatic organisms and may lead to long-term adverse effects in the aquatic environment.[3] Acute toxicity data for DBMP has been reported for certain aquatic invertebrates.[7]

Table 2: Acute Toxicity of this compound

| Organism | Endpoint | Value (mg/L) | Source |

| Artemia franciscana | EC₅₀ (24h) | 35.56 (28.08–39.43) | [7] |

| Thamnocephalus platyurus | EC₅₀ (24h) | 12.15 (11.54–15.79) | [7] |

Conclusion

The environmental fate and degradation of this compound are complex processes influenced by a combination of abiotic and biotic factors. Photocatalysis appears to be a highly effective method for its abiotic degradation. While direct evidence for its microbial degradation is still emerging, studies on similar compounds suggest that biodegradation is a viable pathway, likely involving oxidative and reductive mechanisms. Its physicochemical properties indicate a tendency to associate with particulate matter in the environment, and it exhibits a degree of ecotoxicity towards aquatic life. Further research is warranted to fully elucidate the microbial degradation pathways, quantify its bioaccumulation potential, and assess its long-term environmental risks. This guide provides a solid foundation for these future investigations, emphasizing the need for a multi-faceted approach to understanding the environmental impact of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound 98 2432-14-6 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. Non-stoichiometric magnetite as catalyst for the photocatalytic degradation of phenol and this compound – a new approach in water treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Microbial degradation of phenolic compounds [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of 2,6-Dibromo-4-methylphenol Properties: An In-depth Technical Guide

Introduction: The Imperative of Predictive Science in Drug Discovery

In the landscape of modern drug discovery and development, the ability to predict the properties and behavior of chemical compounds prior to their synthesis is not merely an advantage; it is a cornerstone of efficient and ethical research. The "fail fast, fail cheap" paradigm underscores the necessity of early-stage identification of molecules with undesirable characteristics, thereby conserving resources for the most promising candidates. Computational modeling, a discipline at the intersection of chemistry, biology, and computer science, provides a powerful lens through which we can examine and forecast the multifaceted nature of a molecule's biological interactions.

This technical guide focuses on 2,6-Dibromo-4-methylphenol, a halogenated phenolic compound with known antimicrobial properties.[1] While its fundamental characteristics are established, a comprehensive understanding of its potential as a therapeutic agent or its toxicological profile necessitates a deeper, more quantitative investigation. Herein, we will explore the application of computational modeling techniques to elucidate the properties of this compound, providing a framework for researchers, scientists, and drug development professionals to leverage these in silico methodologies in their own work. We will delve into the theoretical underpinnings of these models, offer practical, step-by-step protocols for their implementation, and critically evaluate the generated data, all while grounding our discussion in the principles of scientific integrity and verifiability.

Physicochemical and Known Biological Profile of this compound

A thorough computational investigation begins with a comprehensive understanding of the subject molecule. This compound is a white to off-white crystalline powder with the chemical formula C₇H₆Br₂O.[1] Its structure, characterized by a phenol ring substituted with two bromine atoms and a methyl group, dictates its physicochemical properties and, consequently, its biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂O | [][3] |

| Molecular Weight | 265.93 g/mol | [] |

| CAS Number | 2432-14-6 | [][3] |

| Melting Point | 49-50 °C | [3] |

| Boiling Point | 235.8 °C at 760 mmHg | [] |

| Density | 1.948 g/cm³ | [] |

| SMILES | Cc1cc(Br)c(O)c(Br)c1 | [] |

| InChI | InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | [] |

| InChIKey | FIGPGTJKHFAYRK-UHFFFAOYSA-N | [] |

Table 1: Physicochemical Properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Antibacterial Activity and Cytotoxicity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular descriptors that are most influential in determining a specific biological endpoint, a predictive model can be constructed.

Rationale and Causality in QSAR Model Development

The central tenet of QSAR is that the biological activity of a compound is a function of its molecular structure. The choice of molecular descriptors is therefore paramount. These descriptors can be broadly categorized as:

-

1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

-

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, molecular fingerprints).

-

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

The selection of a training set of molecules with known biological activities is equally critical. The training set should be structurally diverse and span a wide range of activity values to ensure the robustness and predictive power of the resulting model.

Due to the absence of specific experimental data for this compound, we will construct a QSAR model based on the antibacterial activity and cytotoxicity of structurally related bromophenol derivatives reported in the literature.[5] This approach allows us to demonstrate the QSAR workflow and generate a predictive model that can then be used to estimate the activity of our target compound.

Experimental Protocol: Building a QSAR Model for Antibacterial Activity

This protocol outlines the steps to build a QSAR model for predicting the Minimum Inhibitory Concentration (MIC) of bromophenol derivatives against Staphylococcus aureus.

Step 1: Data Curation

-

Assemble a dataset: Collect a series of bromophenol derivatives with experimentally determined MIC values against S. aureus. For this example, we will use the data from the study by Ming Liu et al., which includes MIC values for several bromophenol compounds.[5]

-

Data standardization: Ensure consistency in the data. Convert all MIC values to a uniform unit (e.g., µM).

Step 2: Molecular Descriptor Calculation

-

Generate 2D structures: Draw the chemical structures of all compounds in the dataset using a chemical drawing software (e.g., MarvinSketch, ChemDraw).

-

Calculate descriptors: Use a molecular descriptor calculation software (e.g., PaDEL-Descriptor, Mordred) to generate a wide range of 1D and 2D descriptors for each molecule.

Step 3: Data Preprocessing and Feature Selection

-

Data splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data.

-

Descriptor filtering: Remove descriptors with little or no variance (i.e., constant or near-constant values) and those that are highly correlated with each other.

-

Feature selection: Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the subset of descriptors that are most relevant to the biological activity.

Step 4: Model Building and Validation

-

Model generation: Use a machine learning algorithm (e.g., multiple linear regression, partial least squares, random forest) to build the QSAR model using the selected descriptors and the training set data.

-

Internal validation: Assess the robustness and stability of the model using cross-validation techniques (e.g., leave-one-out cross-validation) on the training set.

-

External validation: Evaluate the predictive power of the model on the independent test set. Key statistical parameters to consider include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

Step 5: Prediction for this compound

-

Calculate descriptors: Calculate the same set of selected molecular descriptors for this compound.

-

Predict activity: Use the validated QSAR model to predict the MIC value of this compound against S. aureus.

Molecular Docking: Unveiling Potential Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

Identifying a Relevant Protein Target

The selection of an appropriate protein target is crucial for a meaningful docking study. Based on the known biological activities of bromophenols, several potential targets can be considered:

-

Tyrosinase: A key enzyme in melanin synthesis, and its inhibition is relevant for applications in cosmetics and the treatment of hyperpigmentation disorders. Several bromophenols have been shown to be tyrosinase inhibitors.

-

α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes.[6][7] Bromophenols have also been identified as inhibitors of this enzyme.[6][7]

-

Bacterial enzymes: Given the antimicrobial properties of this compound, enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase, could be relevant targets.

For this guide, we will focus on tyrosinase as a representative protein target.

Experimental Protocol: Molecular Docking of this compound with Tyrosinase

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Step 1: Preparation of the Receptor (Tyrosinase)

-

Obtain the protein structure: Download the 3D structure of tyrosinase from the Protein Data Bank (PDB) (e.g., PDB ID: 2Y9X).

-

Prepare the protein: Using a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), remove water molecules and any co-crystallized ligands from the protein structure. Add polar hydrogens and assign charges (e.g., Gasteiger charges). Save the prepared protein in the PDBQT format.

Step 2: Preparation of the Ligand (this compound)

-

Generate the 3D structure: Create the 3D structure of this compound using a chemical drawing software and save it in a suitable format (e.g., MOL, SDF).

-

Prepare the ligand: Use a tool like Open Babel or AutoDock Tools to convert the ligand structure to the PDBQT format. This step involves adding hydrogens, assigning charges, and defining the rotatable bonds.

Step 3: Defining the Binding Site (Grid Box)

-

Identify the active site: The active site of the enzyme is the region where the substrate binds. This information can often be obtained from the PDB entry or from the literature.

-

Define the grid box: Using AutoDock Tools, define a 3D grid box that encompasses the entire active site of the protein. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.

Step 4: Running the Docking Simulation

-

Configure the docking parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

-

Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.

Step 5: Analysis of Docking Results

-

Examine the binding affinity: The output of the docking simulation will include a ranked list of predicted binding poses for the ligand, along with their corresponding binding affinities (in kcal/mol). A more negative binding affinity indicates a more favorable binding interaction.

-

Visualize the binding pose: Use a molecular visualization software to analyze the predicted binding pose of this compound within the active site of tyrosinase. Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

ADMET Prediction: Assessing Drug-Likeness and Toxicological Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the success of a drug candidate. In silico ADMET prediction tools provide a rapid and cost-effective way to assess these properties early in the drug discovery process.

Key ADMET Properties and Their Significance

-

Absorption: The process by which a drug enters the bloodstream. Key parameters include intestinal absorption and cell permeability (e.g., Caco-2 permeability).

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. Important factors include plasma protein binding and blood-brain barrier penetration.

-

Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the cytochrome P450 family. Metabolism can lead to the activation or inactivation of a drug, or the formation of toxic metabolites.

-

Excretion: The removal of a drug and its metabolites from the body, primarily through the kidneys and liver.

-

Toxicity: The potential of a drug to cause adverse effects. This includes a wide range of endpoints, such as carcinogenicity, mutagenicity, and organ-specific toxicity (e.g., hepatotoxicity, cardiotoxicity).

Protocol for In Silico ADMET Prediction

Numerous web-based tools and standalone software are available for ADMET prediction. This protocol provides a general workflow that can be adapted for most of these platforms (e.g., SwissADME, admetSAR, ProTox-II).

Step 1: Input the Molecule

-

Provide the chemical structure: Input the structure of this compound into the ADMET prediction tool. This can usually be done by providing the SMILES string or by drawing the structure.

Step 2: Run the Prediction

-

Initiate the calculation: Start the ADMET prediction process. The tool will calculate a variety of physicochemical and ADMET-related properties.

Step 3: Analyze the Results

-

Physicochemical properties: Review the calculated physicochemical properties, such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA). These properties are important determinants of drug-likeness.

-

Pharmacokinetics:

-

Absorption: Assess the predicted intestinal absorption and Caco-2 permeability.

-

Distribution: Examine the predicted plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Check for potential interactions with cytochrome P450 enzymes (e.g., inhibition of CYP isoforms).

-

-

Drug-likeness: Evaluate the molecule's compliance with various drug-likeness rules, such as Lipinski's rule of five. These rules provide a general indication of whether a compound is likely to be orally bioavailable.

-

Toxicity: Analyze the predicted toxicity endpoints. This may include predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

| ADMET Property | Predicted Value/Classification | Interpretation |

| Intestinal Absorption | High/Low | Likelihood of being absorbed from the gut. |

| Caco-2 Permeability | High/Low | A measure of cell membrane permeability. |

| Blood-Brain Barrier | Permeable/Non-permeable | Ability to cross into the central nervous system. |

| CYP450 Inhibition | Inhibitor/Non-inhibitor of specific isoforms | Potential for drug-drug interactions. |

| Ames Mutagenicity | Mutagenic/Non-mutagenic | Potential to cause DNA mutations. |

| hERG Inhibition | Inhibitor/Non-inhibitor | Risk of cardiotoxicity. |

| Hepatotoxicity | Toxic/Non-toxic | Potential to cause liver damage. |

Table 2: Representative Output of an In Silico ADMET Prediction for this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the application of computational modeling to elucidate the properties of this compound. We have explored the theoretical foundations and provided detailed, step-by-step protocols for QSAR modeling, molecular docking, and ADMET prediction. The presented workflows are designed to be adaptable and serve as a practical starting point for researchers in the field.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. Rather, they are powerful tools for hypothesis generation, prioritization of candidates for synthesis and testing, and for gaining a deeper understanding of the molecular mechanisms underlying biological activity. The QSAR models presented, for instance, are based on data from related compounds and provide a valuable starting point for predicting the activity of this compound. However, these predictions should be confirmed by experimental testing.

The future of computational modeling in drug discovery is bright, with the continuous development of more accurate algorithms, the integration of artificial intelligence and machine learning, and the increasing availability of high-quality biological data. By embracing these computational approaches, the scientific community can accelerate the pace of discovery and bring safer, more effective therapeutics to patients in need.

References

- 1. Page loading... [wap.guidechem.com]

- 3. This compound | 2432-14-6 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and α-Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Potential Marine Bromophenol α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,6-Dibromo-4-methylphenol

An In-depth Technical Guide to 2,6-Dibromo-4-methylphenol for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 2432-14-6). Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data from peer-reviewed literature and established chemical databases. We delve into the compound's structural attributes, characteristic reactivity, a detailed laboratory-scale synthesis protocol, and its applications as a versatile intermediate in organic synthesis and materials science. Safety protocols and handling guidelines are also detailed to ensure safe and effective utilization in a research environment.

Compound Identification and Structure

This compound, also commonly known as 2,6-Dibromo-p-cresol, is a halogenated aromatic compound. Its structure consists of a phenol core substituted with a methyl group at the para position (position 4) and two bromine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group. This substitution pattern sterically hinders the hydroxyl group and significantly influences the electronic properties of the aromatic ring, dictating its reactivity and physical characteristics.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference(s) |

| CAS Number | 2432-14-6 | [1][2][3] |

| Molecular Formula | C₇H₆Br₂O | [1][2][4] |

| Molecular Weight | 265.93 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 2,6-Dibromo-p-cresol, 3,5-Dibromo-4-hydroxytoluene | [1][4][5] |

| InChI Key | FIGPGTJKHFAYRK-UHFFFAOYSA-N | [4][6] |

| SMILES | Cc1cc(Br)c(O)c(Br)c1 | [3] |

Physical and Thermochemical Properties

This compound is a white to off-white or light-yellow crystalline solid at ambient temperature.[1] Its physical properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in various physical states.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [1][5][] |

| Melting Point | 49-50 °C | [5][8] |

| Boiling Point | 140 °C @ 11 mmHg; 235.8 °C @ 760 mmHg | [5][][8] |

| Solubility | Insoluble in water; Soluble in methanol, chloroform | [1][8] |

| Density | 1.948 g/cm³ (estimate) | [] |

| Vapor Pressure | 0.0321 mmHg @ 25 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [3][8] |

| pKa | 7.21 ± 0.23 (Predicted) | [1][8] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below is a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry.

-

~2.25 ppm (s, 3H): A singlet corresponding to the three protons of the para-methyl group (CH₃).

-

~5.5-6.0 ppm (s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH). This peak is exchangeable with D₂O and its chemical shift can vary with concentration and solvent.

-

~7.20 ppm (s, 2H): A singlet representing the two equivalent aromatic protons at positions 3 and 5. The symmetry of the substitution pattern results in these protons having the same chemical environment.[6]

-

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the unique carbon atoms in the structure.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[4][11]

-

3450-3550 cm⁻¹ (sharp, medium): O-H stretching vibration of the sterically hindered phenolic group.

-

2850-3000 cm⁻¹ (weak to medium): C-H stretching from the methyl and aromatic groups.

-

~1550-1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1200 cm⁻¹ (strong): C-O stretching of the phenol group.

-

550-650 cm⁻¹ (strong): C-Br stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 264, 266, and 268, with a characteristic intensity ratio of approximately 1:2:1, corresponding to the [C₇H₆⁷⁹Br₂O]⁺, [C₇H₆⁷⁹Br⁸¹BrO]⁺, and [C₇H₆⁸¹Br₂O]⁺ ions, respectively.[4]

-

Key Fragments: Common fragmentation pathways include the loss of a bromine radical ([M-Br]⁺), showing a doublet peak cluster around m/z 185/187, and the loss of a methyl radical ([M-CH₃]⁺).[12][13]

Synthesis Protocol: Electrophilic Bromination of p-Cresol

The most direct and common synthesis of this compound involves the electrophilic aromatic substitution of 4-methylphenol (p-cresol) using elemental bromine. The hydroxyl and methyl groups are activating and ortho-, para-directing. Since the para position is blocked by the methyl group, substitution occurs exclusively at the two equivalent ortho positions.

Causality and Experimental Design

The choice of a non-polar solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) is crucial to moderate the reactivity of bromine and prevent over-bromination or side reactions.[1][14] The reaction is highly exothermic; therefore, maintaining a low temperature (0-5 °C) during the bromine addition is critical for selectivity and safety. An aqueous workup is employed to quench any remaining bromine and remove the hydrogen bromide (HBr) byproduct.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for phenol bromination and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15]

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.8 g (0.10 mol) of 4-methylphenol in 100 mL of dichloromethane.

-

Cooling: Cool the flask in an ice-water bath until the internal temperature reaches 0-5 °C.

-

Bromine Addition: In the dropping funnel, prepare a solution of 32.0 g (10.3 mL, 0.20 mol) of bromine in 25 mL of dichloromethane. Add this solution dropwise to the stirred p-cresol solution over approximately 1 hour, ensuring the internal temperature does not exceed 5 °C. A significant color change and evolution of HBr gas (which should be vented to a scrubber) will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup:

-

Slowly pour the reaction mixture into 100 mL of a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. The deep red/brown color should dissipate.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium chloride (brine) solution.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes or a methanol/water mixture, to yield pure this compound as a white crystalline solid.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the phenolic hydroxyl group and its role as a precursor in more complex syntheses.

Caption: Key reactivity pathways and applications of this compound.

Reactions of the Hydroxyl Group

The phenolic proton is acidic (predicted pKa ≈ 7.21) and can be removed by a suitable base.[1] The resulting phenoxide is a potent nucleophile.

-

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yields the corresponding ether.

-

O-Acylation (Esterification): Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O), typically in the presence of a base like pyridine or triethylamine, produces the corresponding phenyl ester.[16][17]

Applications in Research and Development

-

Catalysis: this compound has been utilized in the development of advanced catalysts. It is specifically cited for its use in studying noncovalent interactions that enhance the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis, a powerful carbon-carbon bond-forming reaction in organic synthesis.[][8]

-

Organic Synthesis Intermediate: As a functionalized building block, it serves as a precursor for more complex molecules. The bromine atoms can be replaced or used in cross-coupling reactions, and the hydroxyl group provides a handle for further modification.[5][18]

-

Antimicrobial and Preservative: Its broad-spectrum activity against bacteria and fungi makes it an effective disinfectant and preservative in various industrial and personal care formulations.[1]

-

Environmental Science: The compound has been used as a model halogenated aromatic pollutant in studies on advanced oxidation processes for water treatment, such as photocatalytic degradation.[]

Safety, Handling, and Storage

This compound is an irritant and requires careful handling.

-

Hazard Identification:

-

Recommended PPE:

-

Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Use in a well-ventilated area or a chemical fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

Handling and Storage:

-